1,3,5-Trichloro-2-fluorobenzene
Overview
Description
1,3,5-Trichloro-2-fluorobenzene is a halogenated aromatic compound with the molecular formula C6H2Cl3F It is a derivative of benzene, where three chlorine atoms and one fluorine atom are substituted at the 1, 3, 5, and 2 positions, respectively
Mechanism of Action
Mode of Action
These compounds can undergo nucleophilic substitution reactions, where a nucleophile replaces a halogen atom .
Pharmacokinetics
It’s known that halogenated benzenes generally have low gastrointestinal absorption and are lipophilic, which can affect their distribution in the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3,5-Trichloro-2-fluorobenzene. Factors such as temperature, pH, and presence of other chemicals can affect the reactivity and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trichloro-2-fluorobenzene can be synthesized through the chlorination of fluorobenzene derivatives. The process involves the following steps:
Chlorination: Fluorobenzene derivatives are chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.
Purification: The resulting mixture is purified through distillation to separate this compound from other by-products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of fluorobenzene derivatives are chlorinated in industrial reactors.
Separation and Purification: The product is separated and purified using industrial-scale distillation and crystallization techniques to achieve high purity.
Chemical Reactions Analysis
1,3,5-Trichloro-2-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the chlorine or fluorine atoms can be replaced by other electrophiles.
Nucleophilic Substitution: The chlorine atoms in this compound can be substituted by nucleophiles such as hydroxide ions or amines, leading to the formation of various substituted derivatives.
Scientific Research Applications
1,3,5-Trichloro-2-fluorobenzene has several scientific research applications:
Comparison with Similar Compounds
1,3,5-Trichloro-2-fluorobenzene can be compared with other similar compounds such as:
1,2,3-Trichlorobenzene: This compound has three chlorine atoms substituted at the 1, 2, and 3 positions.
1,2,4-Trichlorobenzene: This isomer has chlorine atoms at the 1, 2, and 4 positions.
1,3,5-Trichlorobenzene: This compound lacks the fluorine atom present in this compound, resulting in different reactivity and applications.
Properties
IUPAC Name |
1,3,5-trichloro-2-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3F/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPNJBWUNXRYGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190051 | |
Record name | Benzene, 1,3,5-trichloro-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36556-33-9 | |
Record name | Benzene, 1,3,5-trichloro-2-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036556339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,3,5-trichloro-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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